molecular formula C12H14N4O2S B1607753 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine CAS No. 175202-02-5

5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Cat. No. B1607753
M. Wt: 278.33 g/mol
InChI Key: LLEOEXZPCYOBOJ-UHFFFAOYSA-N
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Description

5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine , also known by its chemical formula C₁₃H₁₆N₄O₂S , is a synthetic compound with intriguing pharmacological properties. Its structure combines a pyrimidine core with a pyridine moiety, making it an interesting candidate for further investigation.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the isopropylsulfonyl group onto the pyrimidine scaffold. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Literature reports suggest that the synthesis can be achieved through nucleophilic substitution reactions or other suitable methods.



Molecular Structure Analysis

The molecular structure of 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine reveals key features:



  • The pyrimidine ring serves as the central scaffold.

  • The isopropylsulfonyl group is attached to one of the nitrogen atoms.

  • The pyridine ring contributes to the overall aromaticity.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound in various chemical environments. It participates in substitution reactions, oxidation processes, and potentially forms coordination complexes with metal ions. Understanding its reactivity profile is crucial for designing derivatives with enhanced properties.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point within a specific temperature range.

  • Solubility : It may dissolve in certain organic solvents or aqueous solutions.

  • Stability : Stability under various conditions (light, temperature, humidity) is essential for drug development.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Researchers have explored various synthesis techniques for compounds similar to 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, including reactions of pyrimidin-2- and pyrimidin-4-amines with isocyanates and isothiocyanates (Hurst et al., 1988). Additionally, the use of different reagents and conditions such as chlorosulfonyl or trimethylsilyl isocyanate in these reactions has been studied.

  • Chemical Reactivity and Transformations

    Studies on the reactivity of similar pyrimidine derivatives have shown that they can undergo various transformations. For instance, ethyl 4-chloro-5-pyrimidinecarboxylates react with 2-aminopyridine, leading to the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones and related compounds, demonstrating the versatile reactivity of these pyrimidine derivatives (Kim, 1985).

Biological and Pharmacological Research

  • Antibacterial and Antifungal Properties

    Pyrimidine derivatives, including those structurally related to 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, have been investigated for their antibacterial and antifungal activities. For example, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives have shown significant antimicrobial activity against various bacterial and fungal strains (Ranganatha et al., 2018).

  • Anticancer Activity

    The cytotoxic properties of pyrimidine derivatives have been explored, particularly in the context of cancer research. Compounds similar to 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine have been synthesized and tested for their in vitro antitumor potential against various cancer cell lines, indicating the relevance of these compounds in anticancer research (Hassaneen et al., 2019).

  • Antiallergy Activity
    3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, which are structurally related to 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, have been synthesized and assessed for their antiallergic activities, suggesting the potential use of such compounds in allergy treatment research (Suzuki et al., 1992).

Safety And Hazards


  • Toxicity : Assessing toxicity is critical. Animal studies and in vitro assays provide insights into potential adverse effects.

  • Handling Precautions : Researchers must handle this compound with care, following safety protocols.


Future Directions

Future research should focus on:



  • Structure-Activity Relationship (SAR) studies to optimize its pharmacological properties.

  • In Vivo Efficacy : Evaluate its efficacy in relevant disease models.

  • Clinical Trials : If promising, move toward clinical trials for potential therapeutic applications.


properties

IUPAC Name

5-propan-2-ylsulfonyl-2-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(2)19(17,18)10-7-15-12(16-11(10)13)9-5-3-4-6-14-9/h3-8H,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOEXZPCYOBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381053
Record name 5-(isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

CAS RN

175202-02-5
Record name 5-[(1-Methylethyl)sulfonyl]-2-(2-pyridinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Kipandula - 2017 - research-repository.st-andrews.ac …
This study aimed to explore the utilization of C. fasciculata as a convenient model organism to study the cell biology and drug discovery vehicle of the pathogenic kinetoplastids. We …

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